2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIEKDCBIMPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : Synthesis of this compound typically involves multi-step reactions, starting with readily available precursors. The synthetic route might involve:
Step 1: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Acylation with 3,5-dimethoxyphenylacetyl chloride in the presence of a base to yield the final product.
Industrial production methods: : Scale-up of these reactions for industrial production requires optimization of reaction conditions, such as temperature, solvents, and reaction times, to ensure high yield and purity. Continuous flow chemistry and catalysis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Undergoes oxidation reactions, often facilitated by oxidizing agents such as permanganates or peroxides.
Reduction: : Can be reduced using agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions, given the presence of reactive functional groups.
Common reagents and conditions
Oxidation: : Requires oxidants like KMnO₄.
Reduction: : Typically uses NaBH₄ or H₂/Pd-C.
Substitution: : Conditions depend on the type of substitution; nucleophiles like NH₃ can be used for nucleophilic substitution, while electrophiles like Br₂ for electrophilic substitution.
Major products formed
Oxidation: : Formation of corresponding oxidized products such as ketones or carboxylic acids.
Reduction: : Produces reduced derivatives like alcohols.
Substitution: : Substituted derivatives varying based on the substituent introduced.
Scientific Research Applications
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has significant applications across various fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential in modulating biological pathways, making it valuable in biochemical research.
Medicine: : Explored for its pharmacological properties, particularly in drug discovery for targeting specific receptors or enzymes.
Industry: : Could be used in the development of specialty chemicals and materials.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to receptors: : Its structure allows it to fit into specific receptor sites, modulating their activity.
Enzyme inhibition: : Acts as an inhibitor for certain enzymes, blocking their catalytic activity.
Signal transduction pathways: : Modifies pathways by influencing signal molecules or their receptors, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and analogs (Table 1).
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3,5-dimethoxy substituents provide para-directed electron donation, which may improve solubility and hydrogen-bonding capacity compared to the 2-methoxy () and 2-ethoxy () analogs. Ethoxy vs. Methoxy: The 2-ethoxy group () introduces greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to methoxy .
Core Structure Variations: Compounds in (e.g., 3h) share the acetamide functional group but feature a coumarin core instead of pyrrolopyridinone. This distinction likely results in divergent pharmacological profiles, as coumarins are associated with anticoagulant activity, whereas pyrrolopyridinones are explored for kinase inhibition .
Synthetic Methodology: The synthesis of analogous acetamide derivatives () employs ethanol and piperidine under low-temperature conditions (0–5°C, 2 hours), suggesting a generalizable approach for introducing cyanoacetamide or related groups . However, the target compound’s synthesis route remains unspecified in the evidence.
Biological Activity
The compound 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1286709-60-1) is a synthetic organic molecule that incorporates a pyrrolo[2,3-c]pyridine core. This structure is known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 385.5 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with a benzyl substituent and a dimethoxyphenyl acetamide group.
The biological activity of this compound is hypothesized to stem from its structural components:
- Pyrrolo[2,3-c]pyridine Core : This moiety is associated with interactions with various enzymes and receptors in biological systems. Compounds with similar structures have been reported to act as kinase inhibitors, which are crucial in cancer therapy.
- Acetamide Group : The acetamide functionality may contribute to the compound's solubility and bioavailability, enhancing its therapeutic efficacy.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrrolo[2,3-c]pyridine core exhibit significant anticancer properties. For instance:
- A related compound demonstrated IC values against various cancer cell lines such as MCF7 and HCT116, indicating potent cytotoxic effects .
- The presence of the dimethoxyphenyl group may enhance the binding affinity to specific targets involved in tumor growth regulation.
Antimicrobial Potential
The structural characteristics of this compound suggest potential antibacterial activity:
- Similar pyrrolopyridine derivatives have been shown to possess antibacterial properties against various strains . Further investigation into this compound's efficacy against bacterial pathogens is warranted.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
